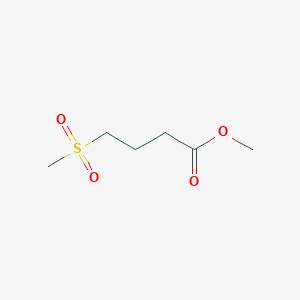

![molecular formula C7H14N2 B2440650 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine CAS No. 1135935-37-3](/img/structure/B2440650.png)

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine

Vue d'ensemble

Description

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine is a chemical compound with the formula C7H14N2 . It is a member of the class of bicyclic amines.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine include a molecular weight of 199.12 . The compound is a powder and is stored at room temperature .Applications De Recherche Scientifique

Synthetic Approaches and Chemical Properties

- Synthesis of Azabicyclic Ring Systems : Research includes the synthesis of 1-azabicyclo[2.2.1]heptane systems for constructing complex diterpene alkaloids like kobusine (Y. Shibanuma & T. Okamoto, 1985).

- Aromatase Inhibitory Activity : Novel azabicyclo compounds including 1-(4-aminophenyl)-3-azabicyclo variants have been tested for inhibiting human placental aromatase, showing potential for endocrine therapy in hormone-dependent tumors (J. Staněk et al., 1991).

- Absolute Configuration Determination : The absolute configuration of 3-substituted 1-azabicyclo[2.2.1]heptanes was determined, contributing to understanding stereochemical aspects of these compounds (J. Boelsterli et al., 1992).

Applications in Drug Synthesis and Medicinal Chemistry

- Synthesis of Muscarinic Agonists : Compounds like (±)-1-Azabicyclo[2.2.1]heptan-3-one have been synthesized as potent muscarinic agonists, indicating their role in neurological drug development (Haile Tecle et al., 1995).

- Synthesis of Nicotinic Ligands : New azabicyclo compounds containing pyridinyl substituents have been synthesized, showing nanomolar potency and selectivity for α7 nicotinic receptors, highlighting their potential in neuropharmacology (Franck Slowinski et al., 2010).

- Synthesis of Analogs for Neurological Applications : Studies include the synthesis of epibatidine analogs using 7-azabicyclo[2.2.1]heptane derivatives, contributing to research on antinociceptive properties and receptor binding in neuropharmacology (F. Carroll et al., 2001).

Structural and Synthetic Studies

- Bicyclic Morpholine Amino Acids Synthesis : Structurally novel morpholine amino acids, including 2-oxa-5-azabicyclo[2.2.1]heptane variants, have been synthesized as potential components for drug development (Buyu Kou et al., 2017).

- Advanced Building Blocks for Drug Discovery : Substituted 3-azabicyclo[3.2.0]heptanes, synthesized via photochemical cyclization, have been proposed as promising building blocks for drug discovery (A. Denisenko et al., 2017).

Safety and Hazards

The safety information for 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine indicates that it has a GHS07 signal word, which means it’s a warning . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-azabicyclo[2.2.1]heptan-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-5-7-1-3-9(6-7)4-2-7/h1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOLJYLJISTCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

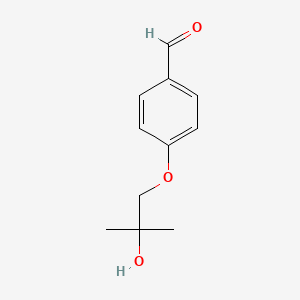

![4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440568.png)

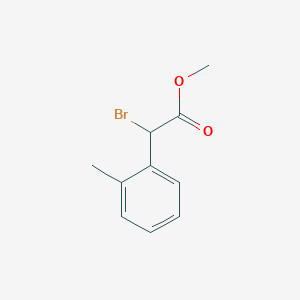

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2440574.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2440578.png)

![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2440580.png)

![1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2440581.png)

![5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2440583.png)

![3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2440584.png)

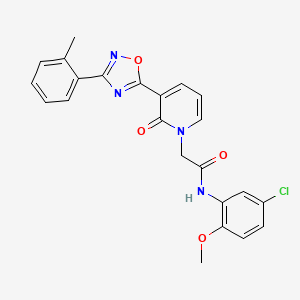

![N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2440587.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2440590.png)